

An In-depth Technical Guide to 2-Methylnonane (CAS 871-83-0)

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Compound of Interest

Compound Name: 2-Methylnonane

Cat. No.: B165365

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Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Methylnonane**, also known as isodecane, a branched-chain alkane with significant applications in fuel science, organic synthesis, and biochemical research. Designed for researchers, scientists, and drug development professionals, this guide delves into the core physicochemical properties, synthesis, analytical methodologies, and safety protocols associated with this compound.

Molecular Profile and Physicochemical Properties

2-Methylnonane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$.^{[1][2]}

Structurally, it consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.^[1] This branching distinguishes its properties from its straight-chain isomer, n-decane. It is a colorless liquid with a characteristic petroleum distillate odor.^{[1][3]} As it lacks a chiral center, **2-Methylnonane** is an achiral molecule.^[1]

Its utility in various applications is dictated by its physical properties, which are summarized below.

Property	Value	Source(s)
CAS Number	871-83-0	[1] [4]
Molecular Formula	C ₁₀ H ₂₂	[1] [4]
Molar Mass	142.28 - 142.29 g·mol ⁻¹	[1]
Appearance	Colorless, clear liquid	[1] [4]
Density	0.726 - 0.749 g/mL at 20°C	[1] [4]
Melting Point	-74.6 °C	[1] [2]
Boiling Point	166 - 169 °C	[1] [4]
Flash Point	46 °C (114.8 °F) - closed cup	[4] [5]
Vapor Pressure	1.89 mmHg at 25 °C	
Solubility	Insoluble in water; soluble in non-polar solvents (chloroform, ether, benzene)	[1] [4]
Refractive Index (n ²⁰ /D)	1.410	[4]

Synthesis and Manufacturing Insights

While various synthetic routes can yield branched alkanes, a prominent method for producing **2-Methylnonane** is through the hydroisomerization of n-decane. This process is critical in petroleum refining to improve the octane number of gasoline.

The causality behind this choice of synthesis is twofold:

- Feedstock Availability: n-Decane is a readily available component of crude oil distillates.
- Catalytic Efficiency: Modern bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite or SAPO-11), can efficiently facilitate the skeletal rearrangement of the linear alkane into its branched isomers.

A representative catalytic protocol is described below.

Experimental Protocol: Hydroisomerization of n-Decane

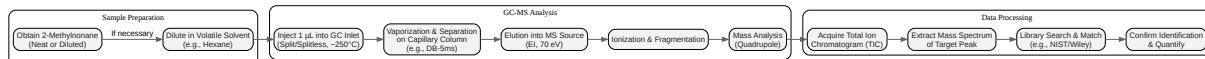
This protocol is based on established principles of heterogeneous catalysis for alkane isomerization.[6]

- Catalyst Preparation: A bifunctional catalyst is prepared by mechanically mixing a metal-loaded support (e.g., 1 wt.% Pt on Al_2O_3) with a shape-selective molecular sieve (e.g., SAPO-11) to achieve a final metal loading of 0.5 wt.%.[6] This ensures both metal sites for hydrogenation/dehydrogenation and acid sites for carbocation rearrangement are present.
- Reactor Loading: Load 0.1 g of the prepared catalyst into a fixed-bed flow reactor.[6]
- Catalyst Reduction: The catalyst is reduced *in situ* prior to the reaction. This is a critical step to ensure the platinum is in its active, metallic state (Pt^0). This is achieved by flowing hydrogen (H_2) gas over the catalyst bed at 500°C for 3 hours.[6]
- Reaction Execution:
 - Set the reactor temperature to the desired range (e.g., 280-330°C).[6]
 - Introduce a gaseous feed of n-decane and hydrogen at a controlled molar ratio (e.g., $\text{H}_2/\text{n-C}_{10} = 7$).[6]
 - The Weight Hourly Space Velocity (WHSV) is varied (e.g., 6.6-13.1 h^{-1}) to control the contact time of the reactants with the catalyst, thereby influencing conversion and product selectivity.[6]
- Product Analysis: The reaction effluent is analyzed in real-time using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., CP-Sil 5) to separate and quantify the isomers of decane, including **2-Methylnonane**.[6]

Analytical Methodologies: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like **2-Methylnonane**. Its high resolving power (GC) combined with its specific detection capabilities

(MS) makes it ideal. The analyte's volatility and thermal stability allow for direct analysis without the need for derivatization, simplifying sample preparation.[7]



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Caption: Workflow for GC-MS analysis of **2-Methylnonane**.

Protocol: GC-MS Identification of 2-Methylnonane

This protocol provides a self-validating system for the positive identification of **2-Methylnonane**.

- Sample Preparation:
 - For a pure standard, dilute 10 μL of **2-Methylnonane** (CAS 871-83-0) in 10 mL of GC-grade hexane to create a 1000 ppm solution. This prevents column overloading and ensures sharp chromatographic peaks.
- Instrument Configuration (Agilent GC/MS or equivalent):
 - GC Column: J&W DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness. This non-polar column separates compounds primarily by boiling point, which is ideal for hydrocarbons.
 - Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 to handle the concentration.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. This program ensures separation from potential solvent

impurities and other isomers.

- MS Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C. 70 eV is the standard energy for creating reproducible fragmentation patterns for library matching.
- Mass Analyzer: Quadrupole, scanning from m/z 35 to 350.
- Analysis:
 - Inject 1 μ L of the prepared sample.
 - Acquire data.
- Data Interpretation & Validation:
 - Retention Time (RT): Identify the chromatographic peak corresponding to **2-MethylNonane**. This should be consistent across multiple runs.
 - Mass Spectrum: Extract the mass spectrum from the apex of the target peak.
 - Library Match: Compare the acquired spectrum against a reference library (e.g., NIST). Key expected fragments for **2-MethylNonane** include m/z values corresponding to characteristic alkane fragmentation patterns (e.g., loss of methyl, ethyl groups).[8][9]
 - Confirmation: A high-quality match (>90%) between the acquired spectrum and the library spectrum, combined with a consistent retention time, confirms the identity of **2-MethylNonane**.

Applications and Industrial Relevance

2-MethylNonane's primary roles are rooted in its properties as a hydrocarbon.

- Fuel Science: It is a significant component of fuels like gasoline and serves as a crucial diesel surrogate compound.[1] Its branched structure imparts a higher octane rating compared to n-decane, making it a desirable component in fuel blends. Researchers use it

extensively in cool flame and combustion chemistry studies to model the behavior of real-world diesel fuels.[1]

- Organic Synthesis: As a non-polar solvent, it can be used in reactions involving non-polar reagents.[1] It also serves as a building block or precursor in various organic synthesis applications.[10]
- Biochemical Research: It is used in various biochemical experiments and is commercially available as a research chemical.[10][11] Interestingly, it has been identified as one of the volatile organic compounds emanated from human skin, suggesting potential roles in chemical ecology and as a biomarker.[12]

Safety, Handling, and Toxicology

2-Methylnonane is a hazardous chemical that requires strict safety protocols. Its primary hazards are flammability and aspiration toxicity.[1][3]

GHS Classification:

- Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4]
- Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[1][3]



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Caption: GHS hazard classification logic for **2-MethylNonane**.

Handling and Storage Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment (PPE): Wear protective gloves (chemical impermeable), safety glasses with side shields or goggles, and a lab coat.[5][13]
- Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[14][15] Ground and bond containers when transferring material.[14][16]
- Storage: Store in a cool, dry, and well-ventilated place.[14] Keep containers tightly closed and upright to prevent leakage.[14] Store locked up.[14]
- Spill Response: In case of a spill, remove all sources of ignition.[14] Absorb with an inert material (e.g., sand, dry powder) and dispose of it as hazardous waste. Do not let the product enter drains.[17]

First Aid Measures

- If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor. The risk of aspiration into the lungs can cause severe chemical pneumonitis, which can be fatal.[3][14][17]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
- In Case of Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water.[14][17]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[17]

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